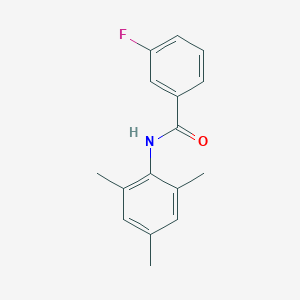
N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE is a compound that features a benzimidazole moiety fused with a biphenyl structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a biphenyl group enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with biphenyl-4-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphoric acid . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the biphenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological activities but lower stability and bioavailability.
Biphenyl-4-carboxamide: Lacks the benzimidazole moiety, resulting in different biological activities and applications.
Uniqueness
N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE is unique due to its combined benzimidazole and biphenyl structures, which confer enhanced stability, bioavailability, and a broader range of pharmacological activities compared to its individual components .
Properties
Molecular Formula |
C20H15N3O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H15N3O/c24-19(23-20-21-17-8-4-5-9-18(17)22-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,21,22,23,24) |
InChI Key |
GMFPFCORNBJKPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(2-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B336503.png)




![3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B336514.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B336519.png)



![2-[(2-Methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B336524.png)
